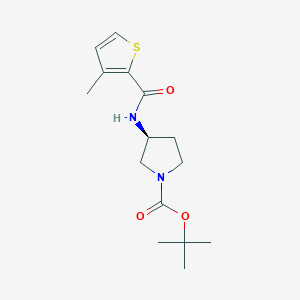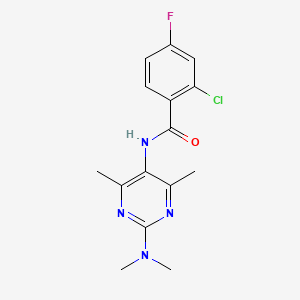
2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) attached to a nitrogen atom. The “2-chloro”, “4-fluoro” and “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)” parts of the name suggest that it has a chlorine atom, a fluorine atom, and a pyrimidine ring in its structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a 2-chloro-4-fluorobenzoyl chloride or a similar acyl chloride compound . The exact details of the synthesis would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms. The ring would be substituted with dimethylamino and methyl groups at the 2, 4, and 6 positions. The benzene ring would be substituted with a chlorine atom at the 2 position and a fluorine atom at the 4 position .Chemical Reactions Analysis
As an amide, this compound would be expected to undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an amide, it would be expected to have a relatively high boiling point due to the ability to form hydrogen bonds. The presence of the chlorine and fluorine atoms could also affect its properties, such as its reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Reductive Chemistry and Cytotoxicity
A study on the reductive chemistry of a related compound, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, explored its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This research offers insights into the mechanism of action and potential therapeutic applications of similar compounds in targeting hypoxic tumor cells, with implications for the design of novel anticancer drugs (Palmer et al., 1995).
Synthesis and Protein Kinase Inhibition
Another study focused on the synthesis of protein kinase inhibitors using a hybrid flow and microwave approach, highlighting the efficient synthesis of compounds with potential as broad-spectrum protein kinase inhibitors. This methodology could be applicable in the synthesis and optimization of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-fluorobenzamide derivatives for targeted therapeutic applications (Russell et al., 2015).
Analysis of Long-Range Couplings
Research on 2-fluorobenzamide derivatives analyzed long-range through-space couplings, providing valuable information on the electronic structure and interactions within similar compounds. These insights are crucial for understanding the chemical behavior and potential reactivity of 2-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-fluorobenzamide in various environments (Rae et al., 1993).
Antitumor Activity
A study on the synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil explored the potential of these compounds in cancer treatment. This research provides a basis for investigating the antitumor activities of similar fluorobenzamide derivatives and their potential use in developing new anticancer agents (Xiong et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(17)7-12(11)16/h5-7H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPRMJEYEDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

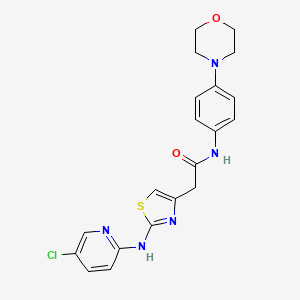
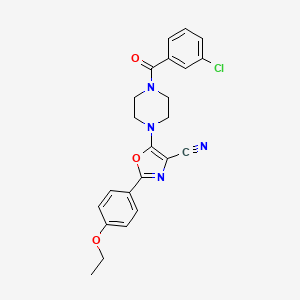
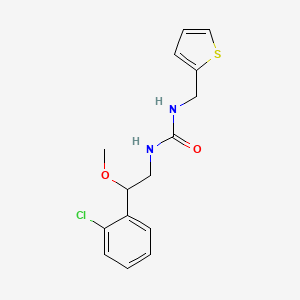
![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
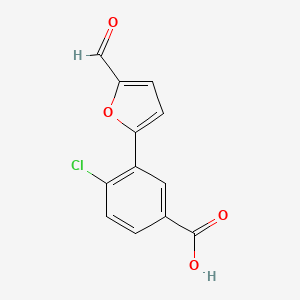
![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)
![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)
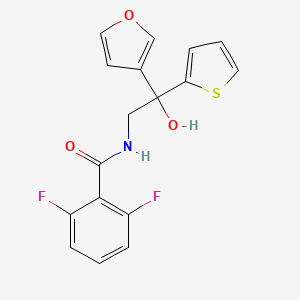

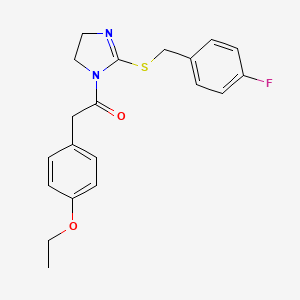
![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)
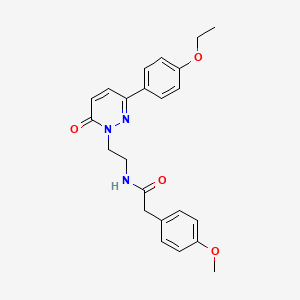
![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)
